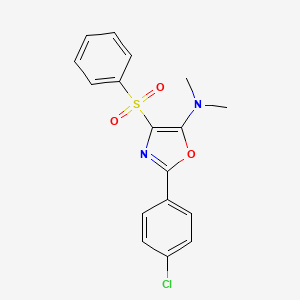
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. Key steps may include the formation of the oxazole ring and the introduction of the benzenesulfonyl and chlorophenyl groups. The detailed synthetic pathway is essential for understanding the structure-activity relationship (SAR) of this compound.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, a study evaluated a series of benzene sulfonamides and their derivatives for in vitro antitumor activity against various cancer cell lines. One prominent compound showed significant selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines with GI50 values as low as 0.1 µM .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Similar oxazole derivatives have demonstrated effectiveness against bacterial biofilms and fungal infections. For example, certain derivatives showed up to 94% inhibition of biofilm formation at specific concentrations, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of specific functional groups, such as the benzenesulfonyl and chlorophenyl moieties, significantly influences the compound's interaction with biological targets.
| Functional Group | Impact on Activity |
|---|---|
| Benzenesulfonyl | Enhances solubility and bioavailability |
| Chlorophenyl | Increases potency against certain cancer cells |
| Dimethyl substitution | Modulates lipophilicity and cellular uptake |
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Antitumor Efficacy : A series of sulfonamide derivatives were tested for their efficacy against various cancer cell lines. Notably, compounds with similar structures exhibited IC50 values in the nanomolar range against aggressive cancer types .
- Antimicrobial Properties : Research on related oxazole derivatives highlighted their ability to inhibit bacterial growth and biofilm formation effectively. These findings suggest that modifications in the structure can lead to enhanced antimicrobial activity .
特性
IUPAC Name |
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20(2)17-16(24(21,22)14-6-4-3-5-7-14)19-15(23-17)12-8-10-13(18)11-9-12/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWMCYGMUAVMJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














